2-Iodoethyl ether

Description

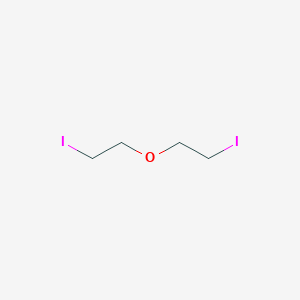

2-Iodoethyl ether (CAS 34270-90-1), also known as bis(2-iodoethyl) ether or 1-iodo-2-(2-iodoethoxy)ethane, is a diiodinated ether with the molecular formula C₄H₈I₂O and a molecular weight of 325.915 g/mol . Its structure consists of two 2-iodoethyl groups linked by an oxygen atom, as depicted by the SMILES notation C(CI)OCCI and InChIKey XWYDQETVMJZUOJ-UHFFFAOYSA-N . The compound is synthesized via nucleophilic substitution reactions, such as the reaction of ethylene oxide derivatives with sodium iodide in acetone .

Key physicochemical properties include a predicted collision cross-section (CCS) of 131.3 Ų for the [M+H]⁺ adduct, which is critical for mass spectrometry-based identification . With 97% purity, it is primarily utilized in organic synthesis, particularly in the preparation of macrocyclic aza-crown ethers and stereoselective alkylation reactions .

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-iodo-2-(2-iodoethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8I2O/c5-1-3-7-4-2-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYDQETVMJZUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)OCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392405 | |

| Record name | 2-Iodoethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34270-90-1 | |

| Record name | 2-Iodoethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodoethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The substitution proceeds via an SN2 mechanism, where iodide ions attack the electrophilic carbon adjacent to the ether oxygen. In a representative procedure:

-

Precursor : 1,2-Dibromoethyl ether (0.1008 mole)

-

Reagents : KI (0.200 mole), trifluoroacetic acid (110 mL), water (100 mL)

-

Conditions : Ice-cooled stirring (0–5°C), 20-minute reaction time

-

Workup : Extraction with diethyl ether, washing with sodium bisulfite and sodium hydroxide, drying over MgSO₄

-

Yield : 80–84% after distillation under reduced pressure (b.p. 110–113°C at 19 mm Hg)

This method’s efficiency stems from the stoichiometric excess of KI, ensuring complete halide exchange. The use of trifluoroacetic acid as a solvent enhances the electrophilicity of the brominated precursor, facilitating nucleophilic attack.

Williamson Ether Synthesis with 2-Iodoethyl Halides

Williamson ether synthesis, a cornerstone of ether preparation, adapts effectively to this compound by employing 2-iodoethyl halides and alkoxide ions. While direct literature reports are limited, analogous syntheses of iodinated compounds provide a framework. For example, the preparation of 3-(2-iodoethoxy)prop-1-ene involves coupling 2-iodoethanol derivatives with allyl halides under basic conditions.

Experimental Protocol

-

Alkoxide Formation : Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) deprotonates 2-iodoethanol, generating the corresponding alkoxide.

-

Alkylation : The alkoxide reacts with 2-iodoethyl bromide at 0–25°C for 4–6 hours.

-

Isolation : The crude product is purified via fractional distillation or column chromatography.

Key Parameters

-

Molar Ratio : 1:1.2 (alkoxide to alkyl halide)

-

Solvent : Anhydrous THF or diethyl ether

-

Temperature : 0–25°C to minimize side reactions (e.g., elimination)

This method’s versatility allows for the incorporation of diverse functional groups, though the hygroscopic nature of 2-iodoethanol necessitates strict anhydrous conditions.

Acid-Catalyzed Condensation of 2-Iodoethanol

Condensation reactions offer a solvent-free pathway to this compound. Sulfuric acid or p-toluenesulfonic acid catalyzes the dehydration of 2-iodoethanol, promoting ether formation through intermolecular nucleophilic substitution.

Reaction Optimization

-

Catalyst Loading : 5–10 mol% H₂SO₄

-

Temperature : 140–160°C (reflux conditions)

-

Duration : 2–4 hours

-

Byproduct Management : Continuous removal of water (via Dean-Stark trap) shifts equilibrium toward product formation.

Challenges and Mitigations

-

Iodide Oxidation : Elevated temperatures risk iodine liberation, necessitating inert atmospheres (N₂ or Ar).

-

Side Reactions : Competitive elimination to form vinyl iodide byproducts is suppressed by maintaining acidic conditions (pH < 2).

Comparative Analysis of Synthetic Methods

The table below contrasts the three methods across critical parameters:

| Method | Precursor | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 1,2-Dibromoethyl ether | 80–84 | >95 | High efficiency, scalable | Requires toxic trifluoroacetic acid |

| Williamson Synthesis | 2-Iodoethyl bromide | 70–75 | 90–93 | Functional group tolerance | Sensitive to moisture |

| Acid-Catalyzed Condensation | 2-Iodoethanol | 65–70 | 85–88 | Solvent-free, low cost | Risk of iodine sublimation |

Analyse Des Réactions Chimiques

2-Iodoethyl ether undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The ether can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: It can be reduced to form ethyl ether derivatives.

Common reagents and conditions used in these reactions include:

Nucleophiles: Hydroxide ions, amines, thiols.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major products formed from these reactions include substituted ethers, carbonyl compounds, and reduced ether derivatives .

Applications De Recherche Scientifique

Biological Applications

1.1. Modifying Biological Molecules

2-Iodoethyl ether is utilized in the modification of biomolecules. Its iodine atom allows for specific substitution reactions, which can alter the structure and function of biological macromolecules such as proteins and nucleic acids. This makes it a valuable tool in biochemical research, particularly in studying enzyme mechanisms and protein interactions .

1.2. Cancer Research

In cancer therapy research, this compound derivatives have been explored as potential prodrugs. For instance, compounds like ZD2767P, which incorporate 2-iodoethyl groups, have shown promise as substrates for antibody-directed enzyme prodrug therapy (ADEPT), enhancing targeted delivery of cytotoxic agents to tumor cells . This approach aims to improve the selectivity and efficacy of cancer treatments.

Medicinal Applications

2.1. Drug Delivery Systems

The compound's ability to enhance the solubility and bioavailability of drugs makes it an attractive candidate for drug delivery systems. Research indicates that this compound can facilitate the transport of therapeutic agents across biological membranes, thereby improving their pharmacokinetic properties .

2.2. Synthesis of Alkylating Agents

this compound is also involved in the synthesis of alkylating agents used in chemotherapy. It can form interstrand crosslinks in DNA, which are critical for the action of certain anticancer drugs. By incorporating 2-iodoethyl groups into oligonucleotides, researchers can create site-specific DNA lesions that mimic those induced by clinically relevant alkylating agents .

Industrial Applications

3.1. Specialty Chemicals

In industrial applications, this compound is used in the formulation of specialty chemicals and materials with tailored properties. Its reactivity allows for the synthesis of various derivatives that find use in polymer chemistry and materials science .

3.2. Photovoltaic Materials

Recent studies have explored the use of this compound in developing dicationic iodide materials for dye-sensitized solar cells (DSSCs). These materials exhibit enhanced ionic conductivity and photovoltaic performance, indicating potential applications in renewable energy technologies .

Case Study: Antibody-Directed Enzyme Prodrug Therapy (ADEPT)

Table: Comparison of Iodoethyl Compounds

| Compound | Structure | Applications |

|---|---|---|

| This compound | C4H8I2O | Drug delivery, biomolecule modification |

| 2-Iodoethyl Myristate | C15H30I | Specialty chemicals, drug solubility enhancement |

| ZD2767P | C15H16I3N | Cancer prodrug therapy |

Mécanisme D'action

The mechanism of action of 2-Iodoethyl ether involves its ability to undergo nucleophilic substitution reactions. The iodine atoms in the compound are good leaving groups, making it reactive towards nucleophiles. This reactivity allows it to form various substituted products, which can then be used in further chemical transformations .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Bis(2-chloroethyl) Ether (BCEE)

Molecular Formula : C₄H₈Cl₂O

Molecular Weight : 143.012 g/mol

CAS : 111-44-4

BCEE’s lower molecular weight and smaller halogen size result in higher volatility but reduced stability in nucleophilic environments compared to this compound. BCEE’s toxicity is well-documented, with carcinogenic effects observed in rodents , whereas this compound’s toxicity profile remains understudied.

1-Iodo-2-methoxyethane

Molecular Formula : C₃H₇IO

Molecular Weight : 185.992 g/mol

CAS : 4296-15-5

The monoiodinated structure of 1-iodo-2-methoxyethane limits its utility in cross-coupling reactions compared to the dual reactivity of this compound. Its smaller size favors applications in straightforward alkylation rather than complex macrocycle formation.

2-(2-Iodoethyl)-1,3-dioxolane

Molecular Formula : C₅H₈I₂O₂

Key Feature : Cyclic ether with a dioxolane ring

| Property | This compound | 2-(2-Iodoethyl)-1,3-dioxolane |

|---|---|---|

| Structure | Acyclic | Cyclic |

| Stability | Moderate | Enhanced (rigid ring) |

| Applications | Flexible linker in synthesis | Stereoselective reactions |

The cyclic structure of 2-(2-iodoethyl)-1,3-dioxolane imparts rigidity, making it advantageous for controlling stereochemistry in catalytic processes . In contrast, this compound’s linear structure offers flexibility for constructing branched architectures.

2-Butoxyethyl Ether Metal Complexes

General Formula : [M(2-BuoEtxant)₂] (M = Fe, Co, Ni, Cu, Zn)

2-Butoxyethyl ether’s xanthate derivatives form stable metal complexes with tunable geometries, enabling applications in catalysis and materials science . Conversely, this compound serves as a precursor rather than a direct ligand.

Benzyl this compound

Molecular Formula : C₉H₁₁IO

Molecular Weight : 262.09 g/mol

CAS : 54555-84-9

The benzyl group enhances electrophilicity at the iodine site, facilitating aryl-iodide coupling reactions . This contrasts with this compound’s aliphatic iodide behavior, which is more suited for nucleophilic substitutions.

Activité Biologique

2-Iodoethyl ether is an organoiodine compound with the formula C4H8I2O. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and virology. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its iodine content, which contributes to its biological activity. The synthesis of this compound typically involves the reaction of ethylene oxide with iodine or iodoethanol under controlled conditions. For instance, one study described a method where iodomethoxy derivatives were synthesized through the addition of iodine monochloride to vinyl moieties in the presence of alcohols .

The biological activity of this compound is primarily linked to its antiviral properties. It has been shown to inhibit the replication of certain viruses by interfering with their ability to produce viral proteins. For example, in studies involving Sindbis virus (SINV), this compound demonstrated significant antiviral activity, with effective concentrations (EC50) established through cell viability assays .

Table 1: Antiviral Activity of this compound

| Compound | EC50 (µM) | Virus Type |

|---|---|---|

| This compound | 14 | Sindbis Virus |

| Dioxane-based derivative | 14 | Sindbis Virus |

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of any potential therapeutic agent. In experiments conducted on baby hamster kidney (BHK) cells, various concentrations of this compound were tested. The results indicated that while the compound exhibited antiviral properties, it also displayed cytotoxic effects at higher concentrations. The XTT-based colorimetric assay was employed to determine cell viability, revealing a dose-dependent relationship between compound concentration and cell survival .

Case Studies and Applications

- Antiviral Applications : A notable study focused on the use of this compound in treating viral infections. The compound was tested against SINV, showing promising results in inhibiting viral replication without excessive toxicity to host cells .

- Medical Applications : Historical records indicate that iodine compounds like this compound have been used for their antiseptic properties in treating pulmonary infections. Its effectiveness was noted in cases such as bronchiectasis and pneumonia, where it was used as part of a therapeutic regimen .

- Research on Derivatives : Further investigations into modified derivatives of this compound have been conducted to enhance its biological activity and reduce toxicity. For instance, researchers have explored alkoxyhalogenalkyl derivatives for improved selectivity against viral targets while minimizing cytotoxicity .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.